molecular formula C12H15N3OS B1269169 4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 335215-56-0

4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol

Cat. No. B1269169
CAS RN: 335215-56-0
M. Wt: 249.33 g/mol
InChI Key: GNAJXKMTYGQCMD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides under different conditions to yield triazole-thione or thiadiazole derivatives. For instance, the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate, followed by conversion to [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetohydrazide and subsequent cyclization, can lead to various 1,2,4-triazole derivatives (Maliszewska-Guz et al., 2005).

Molecular Structure Analysis

The molecular structure of 1,2,4-triazole derivatives is characterized by the presence of a triazole ring, which can be substituted with various functional groups to yield compounds with different properties. X-ray crystallography and spectroscopic methods, such as FT-IR, UV-visible, and NMR, are commonly used to determine the structure and conformation of these compounds. The molecular geometry, vibrational frequencies, and chemical shift values can be calculated using quantum chemical methods, such as density functional theory (DFT), to provide insights into the structural characteristics of these molecules (Koparır et al., 2013).

Chemical Reactions and Properties

1,2,4-Triazole derivatives can undergo various chemical reactions, including cyclization, aminomethylation, and cyanoethylation, to yield a wide range of functionalized compounds. These reactions are influenced by the nature of the substituents and the reaction conditions. The synthesis of novel DNA methylation inhibitors based on 1,2,4-triazole thioether derivatives demonstrates the reactivity and functionalization potential of these compounds (Hovsepyan et al., 2018).

Physical Properties Analysis

The physical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and crystalline structure, can vary significantly depending on the nature of the substituents. The study of intermolecular interactions in crystalline solids of these compounds provides valuable information on their stabilization mechanisms and the role of various intermolecular forces (Panini et al., 2014).

Chemical Properties Analysis

The chemical properties of 1,2,4-triazole derivatives are influenced by their molecular structure and the presence of functional groups. These compounds exhibit a range of biological activities, including antibacterial, antifungal, and antioxidant activities. Theoretical calculations, such as DFT, can predict their reactivity, stability, and interaction with biological targets. For example, the nonlinear optical properties and biological activity predictions for certain triazole derivatives highlight their potential applications in materials science and pharmacology (Nadeem et al., 2017).

Scientific Research Applications

  • Urease Inhibition and Anti-proliferative Activity :A study by (Ali et al., 2022) discussed the synthesis of a library of 1,2,4-triazoles, including derivatives similar to the compound . These compounds demonstrated significant urease inhibitory and anti-proliferative activities. This suggests their potential use in addressing conditions related to urease activity and cancer research.

  • DNA Methylation Inhibition :Another application is in the field of epigenetics, particularly DNA methylation. The study by (Hovsepyan et al., 2018) synthesized new 4-substituted 4H-1,2,4-triazole-3-thiol derivatives, focusing on their potential as DNA methylation inhibitors. This is significant in the study of cancer and other diseases where DNA methylation plays a critical role.

  • Pharmacological Properties :The research paper by (Maliszewska-Guz et al., 2005) highlights the pharmacological properties of derivatives of 4-methyl-4H-1,2,4-triazole-3-thiol, including their effects on the central nervous system. This indicates potential applications in neuropharmacology and the development of CNS-targeted drugs.

  • Antimicrobial Activities :A study by (Bayrak et al., 2009) explored the antimicrobial activities of various 1,2,4-triazoles. The compounds showed promising results against a range of pathogenic strains, suggesting their use in developing new antimicrobial agents.

  • Oxidative Stress Prevention :Research by (Aktay et al., 2005) investigated the effects of thiazolo[3,2-b]-1,2,4-triazoles on preventing ethanol-induced oxidative stress in mice. This points to potential applications in protecting against oxidative stress-related damage.

  • Corrosion Inhibition :The paper by (Yadav et al., 2013) examined benzimidazole derivatives, including a compound structurally similar to 4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol, for their role as corrosion inhibitors. This suggests potential industrial applications in preventing metal corrosion.

properties

IUPAC Name

4-ethyl-3-[(4-methylphenoxy)methyl]-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-3-15-11(13-14-12(15)17)8-16-10-6-4-9(2)5-7-10/h4-7H,3,8H2,1-2H3,(H,14,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNAJXKMTYGQCMD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)COC2=CC=C(C=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50354348
Record name 4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

335215-56-0
Record name 4-ethyl-5-[(4-methylphenoxy)methyl]-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50354348
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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